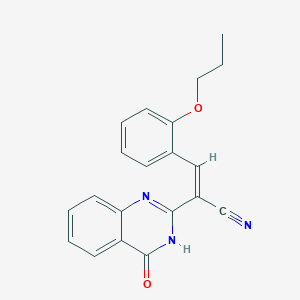

(Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-(4-oxo-3H-quinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-2-11-25-18-10-6-3-7-14(18)12-15(13-21)19-22-17-9-5-4-8-16(17)20(24)23-19/h3-10,12H,2,11H2,1H3,(H,22,23,24)/b15-12- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFJSTFEBAKURV-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=CC=C1/C=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazolinone moiety and an acrylonitrile group. The presence of these functional groups is significant for its biological activity.

Structural Formula

The structural representation can be summarized as follows:

- Quinazolinone Core : This core is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.

- Acrylonitrile Moiety : This group may contribute to the compound's reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of quinazolinone have been shown to induce apoptosis in cancer cells through various pathways. Notably:

- Mechanism of Action : The compound may modulate apoptosis regulators such as Bax and Bcl-2, activating both intrinsic and extrinsic apoptosis pathways. This activation leads to the upregulation of initiator caspases (caspase-8 and -9) and executioner caspase-3, resulting in cell cycle arrest in G1 and G2/M phases in colorectal cancer cell lines (LoVo and HCT-116) .

Anti-inflammatory Activity

Quinazolinone derivatives have also been evaluated for their anti-inflammatory properties. For example:

- COX-2 Inhibition : A related compound demonstrated a COX-2 inhibition rate of 47.1% at a concentration of 20 μM, indicating potential use in treating inflammatory conditions .

Antioxidant Activity

The antioxidant properties of quinazolinone derivatives are noteworthy as well:

- In Vitro Studies : Various derivatives showed significant antioxidant activity, with structure–activity relationship (SAR) analyses suggesting that specific substituents enhance this activity .

Study 1: Synthesis and Evaluation

A study published in MDPI assessed several new quinazolinone derivatives, including those with similar structures to this compound. The compounds were evaluated for their cytotoxicity against cancer cell lines, revealing promising results in terms of both efficacy and safety profiles .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects of quinazolinone derivatives. The study utilized flow cytometry to assess apoptosis induction and found significant increases in caspase activity in treated cancer cells. This suggests that these compounds can effectively trigger programmed cell death mechanisms .

Summary of Findings

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Position and COX-2 Inhibition

The para-substituent on the phenyl ring in quinazolinone acrylonitriles is critical for COX-2 inhibitory activity. For example:

- 4-Methoxyphenyl derivative (1c) : Exhibited 47.1% COX-2 inhibition at 20 μM, the highest in its series .

- 4-Nitrophenyl analog : Showed 27.72% inhibition at 22 μM, highlighting reduced efficacy compared to 1c .

In contrast, the 2-propoxyphenyl group in the target compound introduces steric and electronic effects at the ortho position, which may alter binding affinity. Para-substituents like sulfonamide (e.g., celecoxib) achieve higher potency (80.1% at 1 μM), suggesting that substituent position and polarity significantly modulate activity .

Table 1: COX-2 Inhibition of Quinazolinone Acrylonitriles

| Compound | Substituent Position | % Inhibition (Concentration) |

|---|---|---|

| 1c | Para-methoxy | 47.1% (20 μM) |

| Previous nitro analog | Para-nitro | 27.7% (22 μM) |

| Celecoxib | Sulfonamide | 80.1% (1 μM) |

Heterocyclic Core Modifications

- Benzothiazole analogs : Compounds like 2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile exhibit antioxidant activity surpassing ascorbic acid, attributed to the benzothiazole-triazole moiety .

- Thiazol derivatives: (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile (CAS: 476673-42-4) demonstrates how heterocycle substitution (thiazol vs.

Table 2: Antioxidant Activity of Heterocyclic Acrylonitriles

| Compound | Core Structure | Antioxidant Activity (vs. Ascorbic Acid) |

|---|---|---|

| 5, 6, 17 | Benzothiazole | Higher |

| Target compound | Quinazolinone | Not reported |

Stereochemical and Solubility Considerations

- E vs. Z Isomers : highlights (E)-3-(furan-2-yl)-2-(4-oxoquinazolin-2-yl)acrylonitrile derivatives synthesized for antibacterial testing. The Z-configuration in the target compound may impose distinct spatial constraints, affecting receptor interactions .

- Solubility Limitations: Poor solubility at ≥50 μM is a common issue in this class, as noted for COX-2 inhibitors in . The 2-propoxyphenyl group’s hydrophobicity may exacerbate this challenge, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.